molecular formula C10H16O2 B155247 9-Decynoic acid CAS No. 1642-49-5

9-Decynoic acid

Cat. No.: B155247
CAS No.: 1642-49-5
M. Wt: 168.23 g/mol
InChI Key: KHOZXYSECXUORA-UHFFFAOYSA-N
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Description

9-Decynoic acid is an organic compound with the molecular formula C10H16O2. It is a fatty acid with a terminal alkyne group, making it a unique member of the fatty acid family. This compound is known for its distinctive structure, which includes a triple bond between the ninth and tenth carbon atoms. The presence of this triple bond imparts unique chemical properties to this compound, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Decynoic acid can be synthesized through various methods. One common synthetic route involves the alkylation of terminal alkynes with appropriate alkyl halides, followed by oxidation to introduce the carboxylic acid group. Another method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the carbon-carbon triple bond. The reaction conditions typically involve the use of palladium catalysts, copper co-catalysts, and bases like triethylamine .

Industrial Production Methods

In industrial settings, this compound can be produced through large-scale chemical processes. One such method involves the catalytic hydrogenation of 9-Decenoic acid, followed by oxidative cleavage to introduce the carboxylic acid group. This process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

9-Decynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Decynoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: It serves as a probe for studying enzyme activity and metabolic pathways involving fatty acids.

    Medicine: Research has explored its potential as an antimicrobial agent and its role in modulating biological processes.

    Industry: It is used in the production of specialty chemicals, polymers, and surfactants.

Comparison with Similar Compounds

Similar Compounds

    9-Decenoic acid: Similar in structure but contains a double bond instead of a triple bond.

    10-Undecynoic acid: Contains an additional carbon atom in the chain.

    8-Nonynoic acid: Contains one less carbon atom in the chain.

Uniqueness

9-Decynoic acid is unique due to its terminal alkyne group, which imparts distinct chemical reactivity compared to similar fatty acids with double bonds or different chain lengths. This unique structure makes it valuable for specific applications in organic synthesis and biological research .

Properties

IUPAC Name

dec-9-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h1H,3-9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOZXYSECXUORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415566
Record name 9-Decynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1642-49-5
Record name 9-Decynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is dec-9-ynoic acid used in the synthesis of labeled linoleic acid isomers?

A1: Dec-9-ynoic acid serves as a key building block in the synthesis of both (11R)-[11-2H]linoleic acid and (8R)-[8-2H]linoleic acid. [, ]

    Q2: What are the advantages of using catalytic methods in the synthesis of these compounds?

    A2: The research highlights the use of catalytic reactions, such as copper-catalyzed coupling and catalytic semi-hydrogenation. [] These methods offer several advantages:

    • Selectivity: Catalysts can promote specific reaction pathways, leading to the desired product with high stereoselectivity, as seen in the formation of the specific linoleic acid isomers. []

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